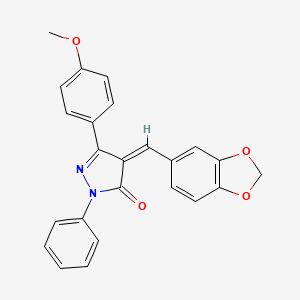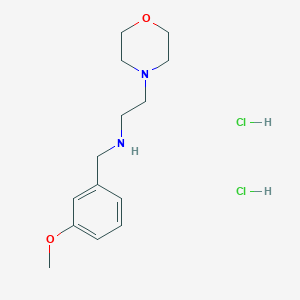![molecular formula C13H15N3O2 B5347998 N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5347998.png)
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propen-1-amine, also known as MOPEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MOPEA is a fluorescent probe that can be used to detect reactive oxygen species (ROS) in living cells. ROS are molecules that can cause damage to cells and have been linked to various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In
Mecanismo De Acción
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propen-1-amine works by reacting with ROS to produce a fluorescent signal. The fluorescence intensity of this compound increases as the concentration of ROS increases. This allows researchers to visualize and quantify ROS in living cells.
Biochemical and Physiological Effects:
This compound has been shown to be non-toxic to living cells and does not interfere with normal cellular processes. It has been used to study the effects of ROS on cellular signaling pathways and to investigate the role of ROS in disease progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propen-1-amine is its ability to detect ROS in living cells in real-time. This allows researchers to study the effects of ROS on cellular processes as they occur. This compound is also highly sensitive and can detect low concentrations of ROS. However, this compound has limitations in terms of its specificity for different types of ROS. It is also limited by its photostability, which can affect its performance over long periods of time.
Direcciones Futuras
There are several future directions for the use of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propen-1-amine in scientific research. One area of focus is the development of new probes that can detect specific types of ROS with high specificity. Another area of focus is the use of this compound in combination with other probes to study multiple cellular processes simultaneously. Additionally, this compound can be used to study the effects of antioxidants on ROS levels in living cells and to investigate the role of ROS in aging and age-related diseases.
Métodos De Síntesis
The synthesis of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propen-1-amine involves the reaction of 4-methoxybenzyl alcohol with 3-(prop-2-yn-1-yl)-1,2,4-oxadiazole-5-carbaldehyde in the presence of a base. The resulting product is then treated with propargylamine to yield this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propen-1-amine has been used as a fluorescent probe to detect ROS in living cells. ROS are molecules that can cause oxidative damage to cells and have been linked to various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound can be used to study the role of ROS in disease progression and to develop new treatments for these diseases.
Propiedades
IUPAC Name |
N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-8-14-9-12-15-13(16-18-12)10-4-6-11(17-2)7-5-10/h3-7,14H,1,8-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTJRDDQEKCHKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CNCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(acetylamino)phenyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5347918.png)

![(1S*,3R*)-3-amino-N-{4-[2-oxo-2-(1-pyrrolidinyl)ethyl]phenyl}cyclopentanecarboxamide](/img/structure/B5347940.png)
![dimethyl 4-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5347943.png)
![N-(4-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5347948.png)

amine hydrochloride](/img/structure/B5347979.png)
![1-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5347987.png)
![[2-(3-ethoxyphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5347997.png)
![5-(4-methoxybenzyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5348000.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-2-propen-1-amine hydrochloride](/img/structure/B5348008.png)

![1-[(4-chlorophenyl)sulfonyl]-N,N-dimethylpiperidine-4-carboxamide](/img/structure/B5348020.png)
